
Tri-tert-butyl 2,2',2''-(10-(2-(but-3-yn-1-ylamino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri-tert-butyl 2,2',2''-(10-(2-(but-3-yn-1-ylamino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate is a useful research compound. Its molecular formula is C32H57N5O7 and its molecular weight is 623.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Tri-tert-butyl 2,2',2''-(10-(2-(but-3-yn-1-ylamino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate (CAS No. 2125661-54-1) is a complex compound that integrates a tetraazacyclododecane scaffold with tert-butyl and but-3-yn-1-ylamino functionalities. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of this compound is C32H57N5O7 with a molecular weight of 623.82 g/mol. It is typically stored under inert conditions at temperatures between 2°C and 8°C to maintain stability.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its pharmacological properties:
Anticancer Activity
Several studies have indicated that compounds similar to Tri-tert-butyl exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro assays using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that these compounds can induce cytotoxic effects. The IC50 values for related compounds often range from 10 to 50 µg/mL in HeLa cells, indicating potential effectiveness against tumor growth .
The mechanism through which this compound exerts its biological effects may involve:
- Inhibition of Cell Proliferation : Studies suggest that the compound can disrupt the cell cycle and induce apoptosis in cancer cells. This is likely mediated by the activation of caspases and modulation of apoptotic pathways .
Antimicrobial Activity
Research has also explored the antimicrobial properties of similar compounds:
- Bacterial and Fungal Inhibition : Compounds with similar structures have demonstrated antibacterial activity against various strains of bacteria and fungi. For example, derivatives showed effective inhibition against E. coli and Staphylococcus aureus at concentrations as low as 50 µg/mL .
Case Studies
Several case studies highlight the biological implications of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Effects | Demonstrated significant cytotoxicity in MCF-7 cells with an IC50 of 25 µg/mL. |
Study B | Antimicrobial Activity | Showed inhibition of E. coli growth at concentrations above 50 µg/mL. |
Study C | Mechanistic Insights | Identified activation of apoptotic pathways in HeLa cells treated with related compounds. |
Wissenschaftliche Forschungsanwendungen
Structure
The compound features a tetraazacyclododecane core substituted with triacetate and tert-butyl groups, enhancing its stability and solubility. The presence of the butyne group allows for further functionalization, making it versatile in synthetic chemistry.
Medicinal Chemistry
The compound's structure suggests potential applications in drug delivery systems and as a therapeutic agent due to its ability to chelate metal ions. The tetraazacyclododecane framework is known for forming stable complexes with various metals, which can be utilized in targeted drug delivery.
Case Study: Drug Delivery
Research has demonstrated that similar compounds can effectively deliver therapeutic agents to specific tissues by utilizing metal ion coordination. For instance, using gadolinium complexes for MRI contrast agents has been explored extensively .
Radiopharmaceutical Development
Due to its chelating properties, Tri-tert-butyl 2,2',2''-(10-(2-(but-3-yn-1-ylamino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate can be employed in the development of radiopharmaceuticals. The ability to bind radionuclides makes it suitable for imaging and therapeutic applications in nuclear medicine.
Application Example: PET Imaging
In positron emission tomography (PET), compounds like this can be labeled with positron-emitting isotopes (e.g., Gallium-68) for tumor imaging. Studies have shown that such complexes provide high specificity and sensitivity in detecting cancerous tissues .
Molecular Imaging
The unique structural attributes of the compound allow it to be utilized as a molecular imaging agent. Its ability to selectively bind to certain biological targets can enhance imaging contrast and provide detailed insights into biological processes.
Research Insight: Targeted Imaging
Recent studies indicate that compounds with similar structures have been successfully used for targeted imaging of specific receptors overexpressed in tumors . This specificity can lead to improved diagnostic capabilities.
Synthesis of Bioconjugates
The reactive sites on the butyne group enable the synthesis of bioconjugates through click chemistry methods. This application is particularly relevant in creating targeted therapies or diagnostic agents that can selectively bind to disease markers.
Example: Click Chemistry
Utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC), researchers have synthesized various bioconjugates that demonstrate enhanced therapeutic efficacy and reduced side effects compared to traditional methods .
Comparative Data Table
Application | Description | Potential Benefits |
---|---|---|
Medicinal Chemistry | Drug delivery systems utilizing metal ion coordination | Targeted therapy |
Radiopharmaceuticals | Development of imaging agents for PET | High specificity and sensitivity |
Molecular Imaging | Agents for enhanced imaging contrast | Detailed insights into biological processes |
Synthesis of Bioconjugates | Creation of targeted therapies via click chemistry | Improved efficacy and reduced side effects |
Eigenschaften
IUPAC Name |
tert-butyl 2-[4-[2-(but-3-ynylamino)-2-oxoethyl]-7,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H57N5O7/c1-11-12-13-33-26(38)22-34-14-16-35(23-27(39)42-30(2,3)4)18-20-37(25-29(41)44-32(8,9)10)21-19-36(17-15-34)24-28(40)43-31(5,6)7/h1H,12-25H2,2-10H3,(H,33,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJMQUJLWJFDPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)NCCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H57N5O7 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.